N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-methoxyphenoxy acetamide moiety at position 7. The 4-fluorobenzenesulfonyl group enhances electronegativity and metabolic stability, while the 4-methoxyphenoxy group may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-20-8-10-21(11-9-20)32-16-24(28)26-19-7-4-17-3-2-14-27(23(17)15-19)33(29,30)22-12-5-18(25)6-13-22/h4-13,15H,2-3,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVJGNWTJQKAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Fluorobenzenesulfonyl Group: This step often involves sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenoxy Group: This can be done through a nucleophilic substitution reaction where the tetrahydroquinoline derivative reacts with 4-methoxyphenoxyacetic acid or its derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the sulfonyl group or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to other biologically active compounds.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares structural motifs with several analogues reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure: The tetrahydroquinoline/isoquinoline core in the target compound and analogues is associated with CNS activity and enzyme inhibition. The tetrahydroquinoline scaffold in the target compound may offer enhanced binding to hydrophobic enzyme pockets compared to simpler benzene derivatives (e.g., ) .
Substituent Effects: Sulfonamide Groups: The 4-fluorobenzenesulfonyl group in the target compound differs from the methylsulfonyl group in and the trifluoroacetyl-sulfonamide in . Acetamide vs. Carboxamide: The acetamide in the target compound and allows for hydrogen bonding, whereas the carboxamide in may exhibit stronger dipole interactions. The 4-methoxyphenoxy group in the target compound increases lipophilicity compared to the nitro group in , which is electron-withdrawing and may reduce bioavailability .
Synthetic Routes :
- The multi-step synthesis of ’s compound (NMR/HRMS characterization) contrasts with the simpler acetylation in (reflux with acetic anhydride). The target compound’s synthesis likely requires sulfonylation and acetamide coupling, but specific details are unavailable .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison
Key Findings :
- The target compound’s 4-methoxyphenoxy group balances lipophilicity and solubility, unlike the highly lipophilic trifluoroacetyl group in or the polar nitro group in .
- Fluorine substitution in the target compound likely enhances metabolic stability compared to ’s nitro derivative, which is susceptible to enzymatic reduction .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Tetrahydroquinoline
- Substituents :
- A 4-fluorobenzenesulfonyl group
- A 4-methoxyphenoxy acetamide moiety
The molecular formula is C_{19}H_{20}F_N_2O_3S, with a molecular weight of approximately 362.44 g/mol.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Anti-inflammatory Effects : Some derivatives of tetrahydroquinoline have demonstrated anti-inflammatory properties by modulating pathways involving cytokines and immune responses . This suggests potential applications in autoimmune diseases.
- Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives.
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.15 | |
| BChE Inhibition | 0.20 | |
| Anti-inflammatory | Significant reduction in TNF-α levels | |
| Cytotoxicity (Cancer Cells) | IC50 = 10.5 (varies by cell line) |
Case Studies
-
Cholinesterase Inhibition Study :
In a study evaluating the cholinesterase inhibitory effects of various tetrahydroquinoline derivatives, this compound exhibited significant inhibition comparable to standard drugs like tacrine. The study utilized Ellman's spectrophotometric method to quantify enzyme activity . -
Anti-inflammatory Activity in Autoimmune Models :
Another investigation focused on the anti-inflammatory properties of related compounds in mouse models of rheumatoid arthritis. Results indicated that administration led to a marked decrease in inflammatory markers and improved clinical scores . -
Anticancer Efficacy Assessment :
The anticancer potential was assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity against breast and lung cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
